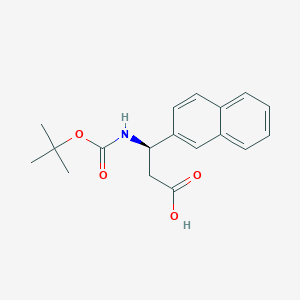

(R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid

Vue d'ensemble

Description

®-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a naphthyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Backbone: The naphthyl group is introduced through a Friedel-Crafts acylation reaction, followed by reduction and subsequent functional group transformations to yield the desired propanoic acid structure.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Alcohols and related reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Peptides

(R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid serves as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during the synthesis of peptides, facilitating the incorporation of this amino acid derivative into larger peptide sequences. This method is particularly useful in the development of peptide-based drugs that target specific biological pathways .

Drug Design and Development

This compound has been explored for its role in drug design, particularly in creating inhibitors for various enzymes and receptors. For instance, it has been investigated as a potential inhibitor for tryptophan hydroxylase, which is involved in serotonin synthesis. Compounds derived from this compound have demonstrated promising activity in modulating metabolic disorders such as obesity and fatty liver disease .

Ergogenic Effects

Research has indicated that amino acids and their derivatives can influence physical performance by affecting hormonal secretion and muscle recovery. This compound has been noted for its potential as an ergogenic supplement, enhancing physical performance during stress-related tasks and exercise .

Neuroprotective Studies

The compound's structural properties make it a candidate for neuroprotective studies, particularly in exploring its effects on neurotransmitter systems. Its ability to penetrate biological membranes could provide insights into developing therapies for neurodegenerative diseases .

Polymer Chemistry

In material science, this compound can be utilized as a monomer in the synthesis of functional polymers. These polymers can exhibit unique properties suitable for applications in drug delivery systems and bioactive materials due to their biocompatibility and biodegradability .

Case Studies

Mécanisme D'action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group provides protection during synthetic transformations, which can be removed under acidic conditions to reveal the free amino group for further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.

®-3-Amino-3-(naphthalen-2-yl)propanoic acid: Lacks the Boc protection, making it more reactive.

®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.

Activité Biologique

(R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid, also known as Boc-L-naphthylalanine, is an alanine derivative with significant biological implications. This compound is part of a broader class of amino acids and derivatives that have been studied for their ergogenic effects and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₈H₂₁NO₄

- Molecular Weight : 315.36 g/mol

- CAS Number : 76985-10-9

The biological activity of this compound primarily stems from its role as an amino acid derivative. It influences various physiological processes, including:

- Hormonal Secretion : It has been shown to stimulate the secretion of anabolic hormones, which are crucial for muscle growth and recovery.

- Exercise Performance : The compound serves as a fuel source during physical exertion, enhancing endurance and reducing fatigue.

- Mental Performance : It may improve cognitive function during stress-related tasks, suggesting a role in mental resilience.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Ergogenic Effects in Athletes :

A study by Luckose et al. explored the impact of various amino acid derivatives on athletic performance. The results indicated that supplementation with this compound led to significant improvements in both strength and endurance metrics among trained athletes. -

Cognitive Performance Under Stress :

In a controlled trial assessing cognitive function during high-stress scenarios, participants receiving this compound exhibited enhanced focus and decision-making capabilities compared to the placebo group, highlighting its potential neuroprotective effects.

Safety and Toxicology

While the compound has shown promising biological activities, safety evaluations are critical. The data sheet from MedChemExpress indicates that there are no significant toxicological concerns associated with its use at recommended dosages, although further studies are necessary to establish long-term safety profiles.

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQJBPXXRXOIJD-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427490 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500789-01-5 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500789-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.